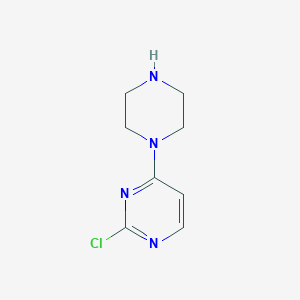

2-Cloro-4-(piperazin-1-il)pirimidina

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Chloro-4-(piperazin-1-yl)pyrimidine and related compounds often involves nucleophilic substitution reactions where amines attack corresponding trichloropyrimidine, followed by various separation and purification steps to isolate the desired product. Such methods have been described for the synthesis of related pyrimidine derivatives, highlighting the importance of selecting appropriate reactants and conditions to achieve high yield and purity (Makarov et al., 1994).

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(piperazin-1-yl)pyrimidine is characterized by its pyrimidine core with a chloro and piperazin-1-yl substituent at the 2nd and 4th positions, respectively. The presence of these functional groups significantly influences the compound's electronic, physical, and chemical properties. X-ray diffraction and computational studies have been conducted to understand the spatial arrangement and electronic distribution within similar molecules, providing insights into their reactivity and interactions with biological targets (Sharma et al., 2012).

Chemical Reactions and Properties

2-Chloro-4-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including nucleophilic substitutions, where the chlorine atom is replaced by different nucleophiles, leading to a wide range of derivatives. These reactions are crucial for the compound's application in synthesizing more complex molecules, especially in medicinal chemistry, where it serves as a building block for the development of new therapeutic agents. The compound's ability to participate in Buchwald-Hartwig coupling reactions also exemplifies its versatility in forming carbon-nitrogen bonds, a key step in pharmaceutical synthesis (Aggile & Napoleon, 2021).

Aplicaciones Científicas De Investigación

Síntesis de compuestos novedosos

“2-Cloro-4-(piperazin-1-il)pirimidina” puede servir como un bloque de construcción en la síntesis de compuestos novedosos. Por ejemplo, se ha utilizado en la síntesis de nuevos bis(2-(pirimidin-2-il)etoxi)alcanos .

Producción de tinte fluorescente

Este compuesto ha estado involucrado en la producción de un tinte fluorescente específico, 4′-(1,1′-(5-(2-metoxifenoxi)-[2,2′-bipiridin]-4,6-diil)bis(1H-pirazol-3,1-diil)) dianilina . Los tintes fluorescentes tienen amplias aplicaciones en la investigación biológica para teñir y visualizar.

Desarrollo de biosensores

Compuestos relacionados, como la 1-(2-pirimidil)piperazina, se han utilizado en el desarrollo de biosensores para análisis de proteínas . Dada la similitud estructural, “this compound” podría usarse potencialmente en aplicaciones similares.

Reactivo de derivatización

La 1-(2-pirimidil)piperazina se ha utilizado como un reactivo de derivatización para los grupos carboxilo en péptidos . “this compound”, debido a su estructura similar, podría usarse potencialmente de manera similar.

Análisis espectrofotométrico

El compuesto podría usarse potencialmente en el análisis espectrofotométrico de fosfopéptidos, similar a su compuesto relacionado 1-(2-pirimidil)piperazina .

6. Síntesis de derivados de cis- y trans-Octahidropirrolo[2,3]piridina “this compound” se ha utilizado en la síntesis de derivados de cis- y trans-octahidropirrolo[2,3]piridina . Estos derivados tienen aplicaciones potenciales en química medicinal.

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-4-(piperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .

Mode of Action

2-Chloro-4-(piperazin-1-yl)pyrimidine interacts with its target, AChE, by inhibiting its activity . The compound acts as a mixed-type inhibitor , exhibiting both competitive and non-competitive inhibition

Biochemical Pathways

The inhibition of AChE by 2-Chloro-4-(piperazin-1-yl)pyrimidine affects the cholinergic neurotransmission pathway . By inhibiting AChE, the breakdown of ACh is slowed down, leading to an increase in the level of ACh. This enhances cholinergic neurotransmission, which is important for learning and memory .

Result of Action

The primary result of the action of 2-Chloro-4-(piperazin-1-yl)pyrimidine is the inhibition of AChE activity , leading to an increase in the level of ACh . This can enhance cholinergic neurotransmission, potentially improving learning and memory . This makes the compound a potential candidate for the development of drugs for the treatment of AD .

Safety and Hazards

Direcciones Futuras

The future directions for research on 2-Chloro-4-(piperazin-1-yl)pyrimidine and similar compounds could involve further exploration of their synthesis, reactions, and applications . Additionally, more research could be conducted to understand their mechanisms of action and to develop them as potential therapeutic agents .

Propiedades

IUPAC Name |

2-chloro-4-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13/h1-2,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYYCOYORWAGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391878 | |

| Record name | 2-Chloro-4-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174728-03-1 | |

| Record name | 2-Chloro-4-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

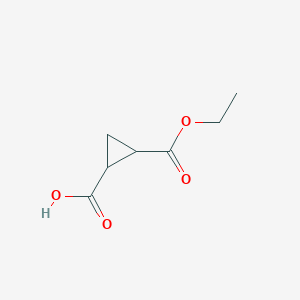

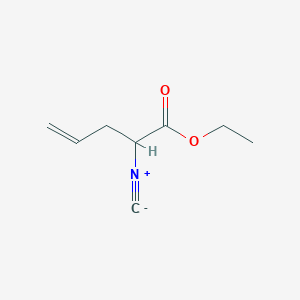

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

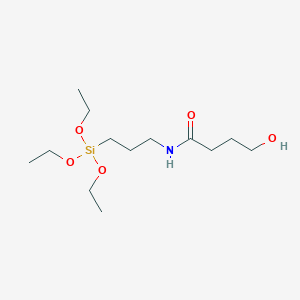

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-2-[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B62168.png)

![(1R,4R)-2-(3-Methyl-1,2,4-oxadiazol-5-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B62175.png)

![6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one](/img/structure/B62185.png)

![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B62186.png)